molecular formula C10H13ClN2O B6193300 4-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride CAS No. 2680540-00-3

4-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride

Cat. No.: B6193300
CAS No.: 2680540-00-3
M. Wt: 212.67 g/mol
InChI Key: WSXDYWYWBALKEX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl. It is a derivative of isoindole and contains an aminomethyl group attached to the nitrogen atom of the isoindole ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the compound 2-methyl-2,3-dihydro-1H-isoindol-1-one.

  • Reaction Steps: The aminomethyl group is introduced through a reductive amination reaction. This involves the reaction of 2-methyl-2,3-dihydro-1H-isoindol-1-one with an appropriate amine source, such as formaldehyde and ammonia, under reducing conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and choice of catalyst, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the isoindole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, which may include carboxylic acids or ketones.

  • Reduction Products: Reduced forms, such as amines or alcohols.

  • Substitution Products: Substituted isoindoles with various functional groups attached to the ring.

Scientific Research Applications

4-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-(Aminomethyl)pyridine: A compound with a similar aminomethyl group but a different heterocyclic ring structure.

  • 4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group attached to a benzene ring.

Uniqueness: 4-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is unique due to its isoindole structure, which provides distinct chemical and biological properties compared to other aminomethyl-containing compounds. Its reactivity and applications in various fields highlight its importance in scientific research and industry.

Properties

CAS No.

2680540-00-3

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

4-(aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride

InChI

InChI=1S/C10H12N2O.ClH/c1-12-6-9-7(5-11)3-2-4-8(9)10(12)13;/h2-4H,5-6,11H2,1H3;1H

InChI Key

WSXDYWYWBALKEX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC=C2C1=O)CN.Cl

Purity

95

Origin of Product

United States

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